Lipophilicity (logP) Profile Differentiates from 2,6-Dihalogenated Analogs
The lipophilicity of 1-(2-Bromo-6-fluorophenyl)ethylamine, as indicated by its calculated logP, is intermediate between its 2,6-difluoro and 2-chloro-6-fluoro analogs. This difference is crucial for optimizing properties like membrane permeability and metabolic stability in lead optimization [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.25 |
| Comparator Or Baseline | 1-(2,6-Difluorophenyl)ethylamine: LogP = 2.68 [1]; 1-(2-Chloro-6-fluorophenyl)ethylamine: LogP = 1.98 [2] |
| Quantified Difference | Target is 0.43 log units less lipophilic than the difluoro analog and 0.27 log units more lipophilic than the chloro-fluoro analog. |
| Conditions | Calculated using the XLogP3 algorithm or similar method as reported in respective data sources. |
Why This Matters
A logP difference of ~0.4 can significantly impact a compound's distribution coefficient (LogD) and cellular permeability, making this specific scaffold more suitable for targets requiring a balanced lipophilicity profile [3].
- [1] ChemSrc. (2016). 1-(2,6-Difluorophenyl)ethanamine - CAS 870849-40-4. Retrieved from https://m.chemsrc.com/en/cas/870849-40-4_816187.html View Source
- [2] Molbic. (n.d.). 1-(2-Chloro-6-fluorophenyl)ethanamine - logP. Retrieved from https://molbic.idrblab.net/compound/1000878-44-3 View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
